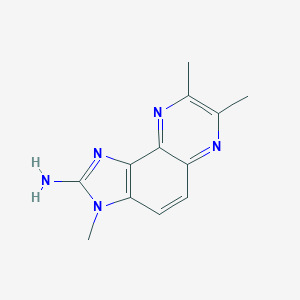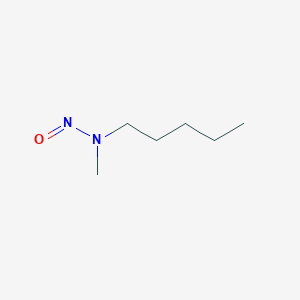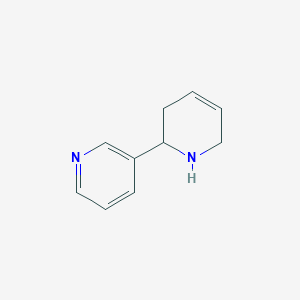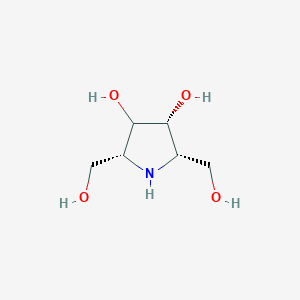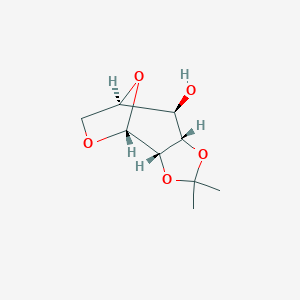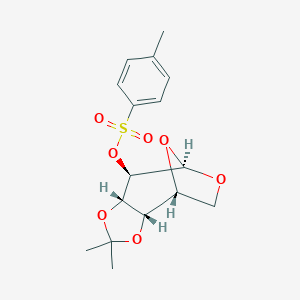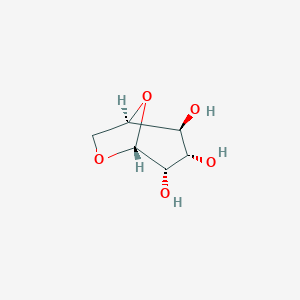
4,4'-(3-Oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenylbenzenaminium) dibromide
説明
The synthesis and characterization of complex organic compounds, including those with specific functionalities such as "4,4'-(3-Oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenylbenzenaminium) dibromide," play a crucial role in various scientific and industrial fields. These processes involve detailed analysis of molecular structures, chemical reactions, and both physical and chemical properties to understand and manipulate the compounds' behavior for targeted applications.
Synthesis Analysis
Synthetic approaches to complex organic compounds often involve nucleophilic substitution reactions, oxidative addition, and the use of catalysts to achieve the desired product. For instance, the synthesis of sterically hindered compounds can be achieved through aromatic nucleophilic substitution, demonstrating the versatility of synthetic strategies in organic chemistry (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are pivotal in elucidating the molecular structure of organic compounds. These techniques provide insights into the arrangement of atoms within a molecule and the electronic environment, essential for understanding the compound's reactivity and properties. For example, unusual bond angles around specific atoms can be observed, highlighting the impact of molecular structure on the compound's behavior (Sasaki, Tanabe, & Yoshifuji, 1999).
Chemical Reactions and Properties
The reactivity and chemical behavior of organic compounds are influenced by their molecular structure. Studies on ion pair formation and oxidative-addition reactions provide valuable information on how these compounds interact with other entities, which is crucial for applications ranging from material science to pharmaceuticals (Ito, Iwamoto, & Yamamoto, 1982).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and thermal behavior, are critical for the practical application of organic compounds. Techniques like conductometry and fluorescence can investigate these properties, providing insights into the compounds' behavior in different environments (Zarganian et al., 2011).
Chemical Properties Analysis
Chemical properties, including redox potential, reactivity towards other chemical species, and catalytic behavior, are essential for understanding and utilizing organic compounds. Electrochemical measurements and catalytic activity studies can reveal these properties, aiding in the development of new materials and catalysts (Liu et al., 2011).
科学的研究の応用
Structural Analysis and Complex Formation
- Crystal Structure Studies : Research into similar compounds, such as bis(tetraphenylphosphonium) μ-{N,N'-(2,4-dimethyl-3-oxo-2,4-pentanediyl)bis[(2-hydroxy-1:2κ 2 O)-2-methylpropanamido-2κN}-tetranitrato-1κ 4 O, 1κ 4 O'-cerate(III)cobaltate(III) dichloromethane, reveals insights into their crystal structures. These structures provide valuable information for understanding the molecular configurations and potential applications in materials science (Collins & Workman, 1993).
Interaction with Other Chemicals
- Conductometric Studies : Similar compounds like bis(2,4-pentanedionato)(diamine) cobalt(III) bromides have been studied for their conductometric properties in nitrobenzene. Such studies are essential for understanding the ion association constants of chelate salts, which can be crucial in fields like electrochemistry and sensor development (Ito, Iwamoto, & Yamamoto, 1982).
Potential Applications in Organometallic Chemistry
- N-Heterocyclic Dicarbene Iridium(III) Pincer Complexes : The synthesis and application of similar compounds in forming pincer complexes, such as in the case of N-heterocyclic dicarbene iridium(III) complexes, is an area of active research. These complexes have potential applications in catalysis and organometallic synthesis (Zuo & Braunstein, 2012).
Surface Properties and Interactions
- Surfactant Properties : Studies on compounds such as cationic gemini surfactants with similar structures have explored their surface and aggregation properties. Understanding these properties is vital for applications in areas like material science, pharmaceuticals, and cosmetics (Asadov et al., 2019).
特性
IUPAC Name |
[4-[5-[4-[dimethyl(prop-2-enyl)azaniumyl]phenyl]-3-oxopentyl]phenyl]-dimethyl-prop-2-enylazanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O.2BrH/c1-7-21-28(3,4)25-15-9-23(10-16-25)13-19-27(30)20-14-24-11-17-26(18-12-24)29(5,6)22-8-2;;/h7-12,15-18H,1-2,13-14,19-22H2,3-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDURMTZOWGWTD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC=C)C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)[N+](C)(C)CC=C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960624 | |
| Record name | 1,5-Bis[4-(allyldimethylammonium)phenyl]pentan-3-one dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide | |
CAS RN |
402-40-4 | |
| Record name | BW 284 C 51 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Bis[4-(allyldimethylammonium)phenyl]pentan-3-one dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



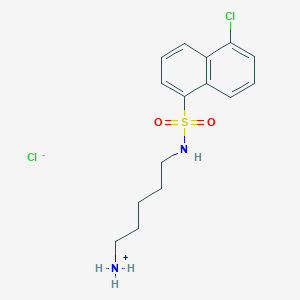
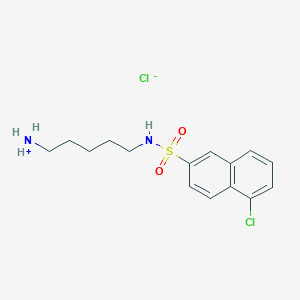
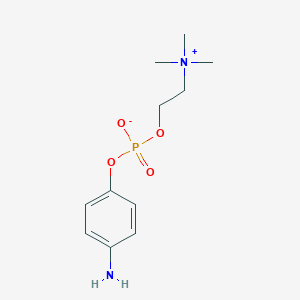
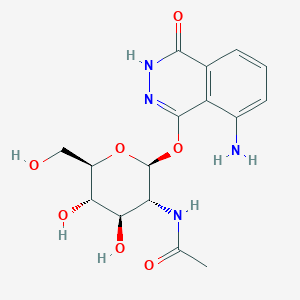
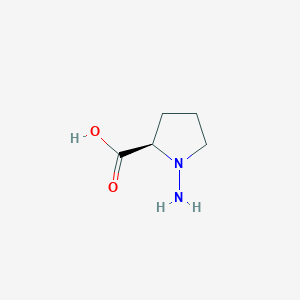

![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43412.png)
